molecular formula C12H21NO4 B139101 Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 123387-51-9

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B139101
M. Wt: 243.3 g/mol
InChI Key: IRDYCXRTVGCLGY-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H21NO4 . It is also known by other names such as 1-BOC-4,4-(ethylenedioxy)piperidine, N-Boc-1,4-dioxa-8-aza-spiro[4.5]decane, and N-Boc-1,4-dioxa-8-azaspiro[4.5]decane .


Synthesis Analysis

The synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been discussed in several studies. For instance, one study reported two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . Another study reported the synthesis and evaluation of a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands .


Molecular Structure Analysis

The molecular structure of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can be represented by the InChI code: InChI=1S/C12H21NO4/c1-11(2,3)17-10(14)13-6-4-12(5-7-13)15-8-9-16-12/h4-9H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCC2(CC1)OCCO2 .


Chemical Reactions Analysis

The chemical reactions involving tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate have been studied. One study reported two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .


Physical And Chemical Properties Analysis

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has a molecular weight of 243.30 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has two rotatable bonds .

Scientific Research Applications

  • Synthesis of Spirocyclic Compounds : This compound is used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which can lead to the development of other biologically active heterocyclic compounds. This is significant for the preparation of new chemical entities in pharmaceutical research (Moskalenko & Boev, 2012).

  • Supramolecular Arrangements : Studies have described the preparation and crystallographic analysis of compounds like 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. These analyses highlight the role of substituents on cyclohexane rings in supramolecular arrangements, which is crucial in understanding molecular interactions and structures (Graus et al., 2010).

  • Pharmacological Evaluation : While focusing on its non-medical applications, it's important to note that variants of this compound have been evaluated for their pharmacological potential, which underscores the versatility and importance of this compound in various research domains (Brubaker & Colley, 1986).

  • Organic Synthesis and Theoretical Studies : The compound has been used in the context of organic synthesis, particularly in developing new classes of compounds through reactions like the Ugi reaction. These studies also include theoretical investigations into the properties of these compounds, contributing to our understanding of organic chemistry and molecular interactions (Amirani Poor et al., 2018).

  • Application in NMR Spectroscopy : This compound has been used in NMR spectroscopy for the assignment of absolute configurations of certain molecular structures. This application is crucial for understanding molecular geometry and configuration, which has broad implications in chemistry and biochemistry (Jakubowska et al., 2013).

  • Nonlinear Optical Material Research : Research has been conducted on derivatives of 1,4-dioxa-8-azaspiro[4.5]decane for their application in nonlinear optical devices. This highlights its potential use in advanced materials science, particularly in the development of optical and electronic devices (Kagawa et al., 1994).

properties

IUPAC Name

tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(14)13-6-4-12(5-7-13)15-8-9-16-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYCXRTVGCLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558276
Record name tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

123387-51-9
Record name 1,1-Dimethylethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NPR Onuska - 2021 - search.proquest.com
Photoinduced electron transfer (PET) can be defined as the promotion of an electron transfer reaction through absorption of a photon by a reactive species in solution. Photoredox …
Number of citations: 3 search.proquest.com
HS Walker - 2022 - eprints.nottingham.ac.uk
This thesis outlines work towards the optimisation and total synthesis of dehydromatrine [C], a quinolizidine alkaloid found in the root of the Sophora flavescens Aiton plant. Four steps […
Number of citations: 0 eprints.nottingham.ac.uk
JK Laha - Chemistry of natural compounds, 2010 - Springer
Total synthesis of tropinone from the readily available piperidone 2 is described. The rapid assembly of the tropane skeleton was achieved by 1,3-dipolar cycloaddition of cyclic …
Number of citations: 12 link.springer.com

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